Barium hydroxide octahydrate

Vue d'ensemble

Description

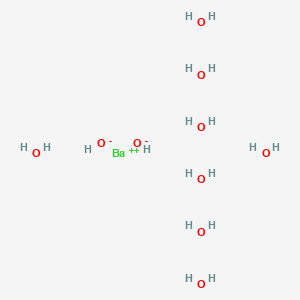

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is a white crystalline solid with the molecular formula BaH₁₈O₁₀ and a molecular weight of 315.46 g/mol . It is commercially available in high purity grades (≥98%) and is widely used in industrial and research applications . Key properties include:

Its applications span chemical synthesis (e.g., production of barium titanate ), purification of copper electrolytes , phase change materials (PCMs) , and geopolymer ceramics . Safety protocols emphasize handling precautions due to its corrosive and toxic nature .

Méthodes De Préparation

Industrial Synthesis via Ion Exchange and Alkaline Stripping

The most efficient industrial method for producing barium hydroxide octahydrate involves a multi-step ion exchange process starting from barium sulfide (BaS). This approach, detailed in US Patent 3,966,894 , avoids the pitfalls of chloride contamination and low-value byproducts associated with older methods.

Reaction Mechanism and Process Flow

The process comprises four stages:

-

Dissolution of Barium Sulfide : Barium sulfide is dissolved in water to form an aqueous solution containing barium ions (Ba²⁺) and sulfide ions (S²⁻).

-

Ion Exchange with Acidic Resins : The solution is treated with a water-insoluble acid exchange agent (e.g., di(2-ethylhexyl) phosphoric acid in an organic solvent). Hydrogen ions (H⁺) from the exchange agent replace barium ions, releasing hydrogen sulfide gas (H₂S) and transferring Ba²⁺ to the organic phase.

-

Alkaline Stripping : The barium-loaded organic phase is contacted with a sodium hydroxide (NaOH) solution. Barium ions are exchanged for sodium ions, forming an aqueous barium hydroxide solution.

-

Crystallization : The barium hydroxide solution is cooled to 15–25°C, precipitating high-purity Ba(OH)₂·8H₂O crystals.

Key Operational Data from Patent Examples :

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Barium sulfide feed rate | 28.6 g/h | 23.2 g/h |

| NaOH concentration | 7.6 N | 6.15 N |

| Organic phase solvent | Kerosene + D2EHPA | Kerosene + D2EHPA |

| Crystallization yield | 98.5% | 97% |

| Product purity | 99.2% | 98.8% |

This method achieves yields exceeding 97% and minimizes chloride contamination, a common issue in traditional barium chloride–based routes. The byproduct, sodium sulfate (Na₂SO₄), has higher commercial value than sodium chloride, enhancing process economics .

Comparative Analysis of Historical Methods

Barium Chloride–Sodium Hydroxide Route

Historically, Ba(OH)₂·8H₂O was produced by reacting barium chloride dihydrate (BaCl₂·2H₂O) with sodium hydroxide:

2 + 2\text{NaOH} \rightarrow \text{Ba(OH)}2 + 2\text{NaCl}

While simple, this method suffers from two critical drawbacks:

-

Chloride Occlusion : Crystals often trap NaCl, requiring extensive washing to achieve >95% purity .

-

Low-Value Byproduct : Sodium chloride has limited industrial utility compared to sodium sulfate .

Direct Oxidation of Barium Sulfide

Early attempts to oxidize BaS with air or oxygen yielded barium sulfite (BaSO₃) as a byproduct, complicating purification . The reaction is no longer commercially viable due to poor selectivity.

Advanced Industrial Optimization

Modern plants employ closed-loop systems to enhance efficiency:

-

Mother Liquor Recycling : Spent crystallization liquor is replenished with NaOH and reused in the stripping stage, reducing raw material consumption by 30–40% .

-

Organic Phase Regeneration : Sulfuric acid (H₂SO₄) regenerates the ion exchange agent, producing trace amounts of BaSO₄, which is decanted and sold .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate d'ezatiostat subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et Conditions Courants :

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Agents substituants : Les agents substituants courants comprennent les halogènes et les agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des thiols ou des sulfures .

4. Applications de la Recherche Scientifique

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les troubles hématopoïétiques.

5. Mécanisme d'Action

Le chlorhydrate d'ezatiostat exerce ses effets en ciblant la glutathion S-transférase P1-1, une enzyme impliquée dans la détoxification des composés nocifs . En inhibant cette enzyme, le chlorhydrate d'ezatiostat active la voie de signalisation MAPK, conduisant à l'activation d'ERK2 et à la différenciation des granulocytes et des monocytes . Ce mécanisme est crucial pour son activité myélo-stimulante dans les modèles précliniques .

Composés Similaires :

Glutathion : Un tripeptide naturellement présent impliqué dans les processus de détoxification cellulaire.

Unicité du Chlorhydrate d'Ezatiostat : Le chlorhydrate d'ezatiostat est unique en raison de son inhibition spécifique de la glutathion S-transférase P1-1 et de sa capacité à activer la voie de signalisation MAPK, conduisant à la différenciation des cellules hématopoïétiques . Cela en fait un candidat prometteur pour le traitement des affections caractérisées par une diminution de la moelle osseuse .

Applications De Recherche Scientifique

Industrial Applications

Barium hydroxide octahydrate is primarily used in several industrial processes due to its chemical properties:

- Catalyst in Chemical Reactions : It serves as a catalyst in the synthesis of phenolic resins, where it facilitates polycondensation reactions. The presence of barium hydroxide allows for lower viscosity and faster curing times, making it an efficient choice for resin production .

- Water Softening Agent : In the petroleum industry, barium hydroxide acts as a water softener and is used to remove sulfates from various materials, exploiting its low solubility in water .

- Glass and Ceramics Production : It is utilized as a precursor for other barium compounds and as a substitute for barium carbonate in glass and ceramics manufacturing .

Analytical Chemistry

This compound is widely used in analytical chemistry due to its strong basicity:

- Titration of Weak Acids : Its aqueous solutions are preferred for the titration of weak acids because they do not contain carbonate ions, which can interfere with results. This allows for accurate determinations using indicators like phenolphthalein .

- Detection Agent : It is employed as a detection agent for carbonates and carbon dioxide, making it useful in environmental monitoring and quality control processes .

Educational Demonstrations

This compound is often used in educational settings due to its interesting thermal properties:

- Endothermic Reactions : The reaction between this compound and ammonium chloride or ammonium thiocyanate is an endothermic process that can produce temperatures low enough to freeze water. This reaction is frequently demonstrated in chemistry classes to illustrate concepts of thermodynamics and reaction types .

Case Study 1: Phenolic Resin Synthesis

A study on the use of barium hydroxide as a catalyst in the synthesis of phenolic resins showed that incorporating 1% to 1.5% of barium hydroxide into the reaction mixture significantly reduced curing time and improved the mechanical properties of the resulting resin. The residual barium salt did not adversely affect the dielectric properties, making it suitable for electronic applications .

Case Study 2: Water Softening

In a pilot project aimed at improving water quality in industrial settings, this compound was tested as a water softening agent. Results indicated a significant reduction in sulfate concentrations, demonstrating its effectiveness in treating hard water and enhancing operational efficiency in cooling systems .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Industrial | Catalyst for phenolic resins | Low viscosity, fast curing |

| Water Treatment | Water softening agent | Effective sulfate removal |

| Analytical Chemistry | Titration of weak acids | Accurate results without carbonate interference |

| Education | Endothermic reaction demonstration | Engaging way to teach thermodynamics |

Mécanisme D'action

Ezatiostat hydrochloride exerts its effects by targeting glutathione S-transferase P1-1, an enzyme involved in the detoxification of harmful compounds . By inhibiting this enzyme, ezatiostat hydrochloride activates the MAPK signaling pathway, leading to the activation of ERK2 and the differentiation of granulocytes and monocytes . This mechanism is crucial for its myelostimulant activity in preclinical models .

Comparaison Avec Des Composés Similaires

Chemical Structure and Hydration States

Key Differences :

- The octahydrate’s high water content reduces its reactivity compared to the anhydrous form, making it safer for handling .

- The monohydrate is intermediate in solubility and reactivity, suitable for applications requiring moderate alkalinity .

Physical and Thermal Properties

Research Findings :

- This compound exhibits unique dehydration behavior, dissolving in its own water of hydration at 78°C and forming trihydrate at 125°C .

- As a PCM, it shows enhanced heat transfer when combined with copper foam, reducing supercooling by 50% .

Market and Industry Trends

Activité Biologique

Barium hydroxide octahydrate, with the chemical formula Ba(OH)₂·8H₂O, is a compound that has garnered attention for its various applications in chemical synthesis and material science. This article delves into its biological activity, exploring its interactions with biological systems, potential toxicity, and implications for its use in various fields.

This compound is a white crystalline solid that is highly soluble in water. It can be synthesized by dissolving barium oxide in water:

The octahydrate form crystallizes in a layered structure where each barium ion is coordinated by eight water molecules, contributing to its solubility and reactivity in aqueous solutions .

Toxicological Profile

Barium compounds, including this compound, are known to exhibit toxicity, particularly due to the solubility of barium ions in biological systems. Exposure can lead to several health issues, including:

- Gastrointestinal Disturbances : Ingestion of barium hydroxide can cause nausea, vomiting, and abdominal pain.

- Neuromuscular Effects : High levels of barium can disrupt neuromuscular transmission, leading to muscle weakness and paralysis.

- Cardiovascular Issues : Barium exposure can affect heart rhythm and blood pressure regulation due to its effects on calcium channels .

Case Studies

- Acute Barium Poisoning : A study reported a case of acute poisoning from ingestion of barium hydroxide, highlighting symptoms such as muscle weakness and gastrointestinal distress. The patient required supportive care and chelation therapy to mitigate the toxic effects .

- Environmental Impact : Research has indicated that barium hydroxide can affect aquatic ecosystems when released into water bodies. Its alkalinity can alter pH levels, impacting aquatic life and biodiversity. A case study demonstrated significant mortality rates in fish exposed to high concentrations of barium hydroxide .

- Synthesis of Superconductors : this compound has been utilized in the synthesis of superconducting materials like Nd₁Ba₂Cu₃O₇−δ. This application underscores its importance in material science but also raises concerns regarding the environmental impact of barium release during synthesis processes .

Applications and Implications

This compound serves multiple roles across various industries:

- Chemical Synthesis : It is used as a strong base in organic synthesis reactions, including ester hydrolysis and aldol condensations.

- Analytical Chemistry : In titrations involving weak acids, it provides a reliable alternative due to the absence of carbonate impurities .

- Thermal Storage Material : Recent studies have explored its use as a phase change material for thermal energy storage systems, demonstrating effective heat transfer capabilities .

Safety Considerations

Due to its toxic nature, handling this compound requires strict safety protocols:

- Use personal protective equipment (PPE) such as gloves and goggles.

- Ensure proper ventilation when working with this compound.

- Implement spill containment measures to prevent environmental contamination.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of barium hydroxide octahydrate relevant to experimental design?

this compound (Ba(OH)₂·8H₂O) is a white crystalline solid with a molecular weight of 315.46 g/mol and a density of 2.18 g/cm³ at 20°C. It has a solubility of 56 g/L in water at 15°C and melts at 78°C. Its hygroscopic nature and sensitivity to CO₂ (forming insoluble BaCO₃) require airtight storage to maintain purity. These properties are critical for applications in titrations, organic synthesis, and material preparation .

Q. How is this compound synthesized and purified for laboratory use?

The compound is typically prepared by dissolving barium oxide (BaO) in water, yielding the octahydrate form. Heating the octahydrate in air converts it to the monohydrate (Ba(OH)₂·H₂O), and further heating under vacuum produces BaO. Reagent-grade material must meet purity standards (≥98% Ba(OH)₂·8H₂O) with ≤1% BaCO₃ and ≤15 ppm Fe impurities. Recrystallization from hot water is a common purification method .

Q. What safety protocols are essential when handling this compound?

- Storage : Store in a locked, dry environment away from acids and metals (e.g., aluminum, zinc).

- Exposure Control : Use PPE (gloves, goggles, lab coats) and ensure adequate ventilation.

- First Aid : For skin/eye contact, rinse immediately with water. If ingested, do not induce vomiting; seek medical help.

- Disposal : Dispose as hazardous waste via approved facilities to avoid environmental contamination .

Advanced Research Questions

Q. How does this compound function as a catalyst in β-elimination reactions during organic synthesis?

Ba(OH)₂·8H₂O acts as a strong base in organic reactions, facilitating β-elimination (e.g., dehydrohalogenation). For example, it catalyzes the hydrolysis of esters and nitriles by abstracting protons to form reactive intermediates. Its high basicity (pH ~12 in solution) and low solubility in organic solvents make it ideal for controlled reactions, such as synthesizing cyclopentanone or decarboxylating amino acids .

Q. What methodological considerations are required when using this compound in electron microscopy staining?

Ba(OH)₂ solutions are used with lead salts to stain tissue sections, enhancing contrast in electron microscopy. Key steps include:

- Preparing a 0.2 M Ba(OH)₂ solution in CO₂-free water to prevent precipitation.

- Adjusting pH to 12–13 to optimize staining efficiency.

- Avoiding over-staining, which can cause granular artifacts. This method is critical for visualizing cellular ultrastructure .

Q. How can researchers address contradictions in thermal decomposition data for this compound?

Discrepancies in decomposition pathways (e.g., formation of BaO vs. intermediate hydrates) arise from experimental conditions:

- In air : Octahydrate → monohydrate at 100°C.

- In vacuum : Monohydrate → BaO at 100°C. Thermogravimetric analysis (TGA) under controlled atmospheres and X-ray diffraction (XRD) are recommended to validate phase transitions .

Q. What role does this compound play in environmental remediation studies?

Ba(OH)₂·8H₂O nanoparticles have been tested for heavy metal ion removal (e.g., Pb²⁺, Cd²⁺) via precipitation. Key parameters include:

- Optimal pH (8–10) to maximize hydroxide formation.

- Kinetic studies to determine adsorption efficiency (>90% for Pb²⁺ at 25°C).

- Post-treatment analysis (e.g., ICP-MS) to confirm contaminant sequestration .

Q. Methodological Resources

Propriétés

IUPAC Name |

barium(2+);dihydroxide;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYPQRUOYEARG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153567 | |

| Record name | Barium hydroxide octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12230-71-6 | |

| Record name | Barium hydroxide octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012230716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydroxide octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium hydroxide (Ba(OH)2), octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM HYDROXIDE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5Q5V03TBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.